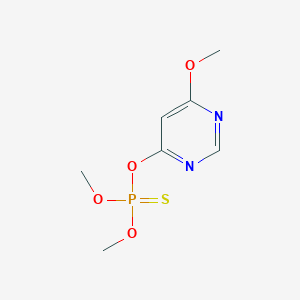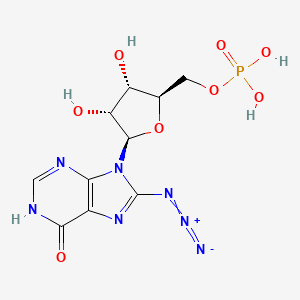
8-Azidoinosinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azidoinosinic acid is a modified nucleoside derivative where the hydrogen atom at the 8th position of the inosine nucleobase is replaced by an azido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoinosinic acid typically involves the introduction of an azido group into the inosine molecule. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the inosine molecule. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azidoinosinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Reduction: Conversion to primary amines.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
8-Azidoinosinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Azidoinosinic acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in photoaffinity labeling, allowing researchers to study nucleic acid-protein interactions. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical modifications .
Comparaison Avec Des Composés Similaires
8-Azidoadenosine: Similar to 8-Azidoinosinic acid but with an adenosine base instead of inosine.
8-Azido-AMP: The monophosphate form of 8-Azidoadenosine.
Azidothymidine (AZT): An azido-modified nucleoside used as an antiviral drug.
Uniqueness: this compound is unique due to its specific modification at the 8th position of the inosine base, which imparts distinct chemical properties and reactivity. This makes it particularly useful for specific applications in nucleic acid research and drug development.
Propriétés
Numéro CAS |
74721-48-5 |
|---|---|
Formule moléculaire |
C10H12N7O8P |
Poids moléculaire |
389.22 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O8P/c11-16-15-10-14-4-7(12-2-13-8(4)20)17(10)9-6(19)5(18)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,18-19H,1H2,(H,12,13,20)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
QCKRUHHUYCOJGL-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


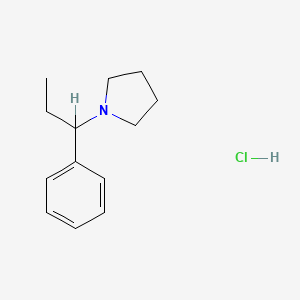
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
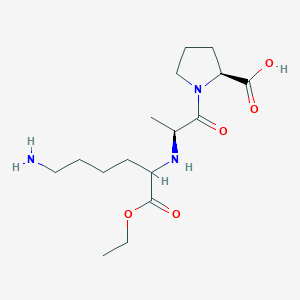

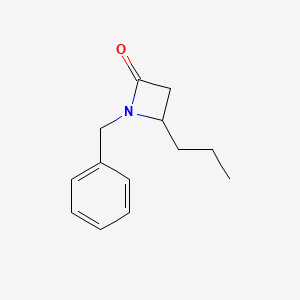
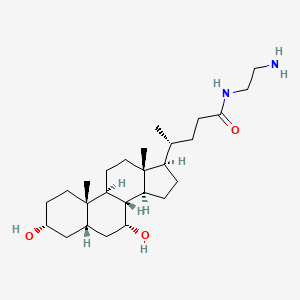

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
